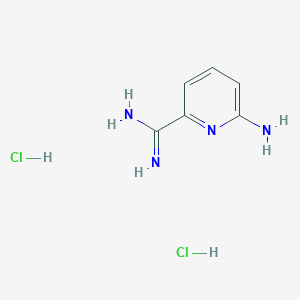

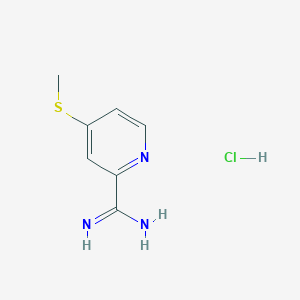

6-Aminopyridine-2-carboximidamide dihydrochloride

概要

説明

6-Aminopyridine-2-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1432679-10-1 . It is a powder form substance .

Synthesis Analysis

The synthesis of 6-Aminopyridine-2-carboximidamide dihydrochloride involves hydrothermal conditions . A mixture of Cu (OAc)2⋅H2O, 6-aminopyridine-2-carboxylic acid, and distilled water in a Teflon-lined autoclave is kept under autogenous pressure at 353 K for 2 days . After cooling to room temperature at a rate of 5 K h−1, green crystals are collected by filtration and washed with distilled water .Molecular Structure Analysis

The molecular weight of 6-Aminopyridine-2-carboximidamide dihydrochloride is 209.08 . The Inchi Code is 1S/C6H8N4.2ClH/c7-5-3-1-2-4 (10-5)6 (8)9;;/h1-3H, (H2,7,10) (H3,8,9);2*1H .Chemical Reactions Analysis

6-Aminopyridine-2-carboximidamide dihydrochloride has been demonstrated to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . It also binds divalent metal cations: copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile .Physical And Chemical Properties Analysis

6-Aminopyridine-2-carboximidamide dihydrochloride is a powder form substance . The storage temperature is room temperature .科学的研究の応用

Crystal Structure Analysis

Studies on crystal structures have shown that molecules like N′-aminopyridine-2-carboximidamide are linked by intermolecular hydrogen-bonding interactions, forming two-dimensional networks or chains, which are crucial for understanding molecular interactions and designing new materials (Francois Eya’ane Meva et al., 2017).

Synthetic Methodologies

The development of synthetic methodologies for 2-aminopyridines, which are structurally related to 6-aminopyridine-2-carboximidamide dihydrochloride, has been a focus due to their role as key structural cores in bioactive compounds. Efficient and flexible methods for their preparation have been explored, demonstrating the compound's relevance in organic synthesis (Jeanne L. Bolliger et al., 2011).

Chemical Reactions and Interactions

Research on the photochemical dimerization of 2-aminopyridines and their interactions provides insights into the chemical properties and reaction mechanisms of these compounds. Such studies contribute to the understanding of molecular behavior under different conditions and can lead to the development of novel reaction pathways (E. Taylor et al., 1963).

Bioactivity and Pharmacokinetics

The investigation of 2-aminopyridine-3,5-dicarbonitrile-based compounds, which share structural similarities with 6-aminopyridine-2-carboximidamide dihydrochloride, reveals significant bioactivity against prion replication. Such studies not only highlight the biological applications of these compounds but also their potential pharmacokinetic profiles, offering a basis for developing therapeutic agents (B. C. May et al., 2007).

Electrocatalysis

The electrocatalytic carboxylation of related compounds demonstrates the utility of 6-aminopyridine-2-carboximidamide dihydrochloride in electrochemical reactions. Such applications are significant for synthesizing valuable chemicals and understanding electrochemical processes (Q. Feng et al., 2010).

作用機序

While the specific mechanism of action for 6-Aminopyridine-2-carboximidamide dihydrochloride is not available, it is worth noting that similar compounds like Amifampridine are known to selectively block presynaptic fast voltage-gated potassium channels, thereby prolonging cell membrane depolarization and action potential, and augmenting calcium transport into the nerve endings .

Safety and Hazards

将来の方向性

While specific future directions for 6-Aminopyridine-2-carboximidamide dihydrochloride are not available, it is worth noting that similar compounds like 2-Aminopyridine are known for the synthesis of diverse biological molecules and are used as pharmacophores against various biological targets . This suggests potential future directions in drug discovery and development.

特性

IUPAC Name |

6-aminopyridine-2-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.2ClH/c7-5-3-1-2-4(10-5)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEYEYNJKKZYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminopyridine-2-carboximidamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B1377353.png)

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377355.png)

![5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1377360.png)

![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)